(2-Chloropyridin-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-chloropyridin-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5O/c15-13-11(2-1-3-18-13)14(21)20-8-6-19(7-9-20)12-10-16-4-5-17-12/h1-5,10H,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEULSYJKWNTHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)C(=O)C3=C(N=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloropyridin-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 2-chloropyridine, undergoes a nucleophilic substitution reaction with a suitable nucleophile to introduce the desired substituents.
Formation of the Pyrazine Intermediate: The pyrazine ring is synthesized separately, often through cyclization reactions involving appropriate precursors.
Coupling Reaction: The pyridine and pyrazine intermediates are then coupled using a suitable coupling agent, such as a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Chloropyridin-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
(2-Chloropyridin-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antimicrobial, antiviral, and anticancer activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of (2-Chloropyridin-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds like 2-chloropyridine and 3-chloropyridine share structural similarities but differ in their substitution patterns and reactivity.
Pyrazine Derivatives: Compounds such as pyrazinamide and pyrazine-2-carboxylic acid have similar pyrazine rings but different functional groups and biological activities.
Uniqueness
(2-Chloropyridin-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone is unique due to its combination of a pyridine ring with a chlorine substituent and a pyrazine ring attached to a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Biological Activity
The compound (2-Chloropyridin-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
1. Inhibition of Poly(ADP-ribose) Polymerase (PARP)
Research indicates that derivatives of this compound may act as inhibitors of PARP, an enzyme involved in DNA repair processes. Inhibition of PARP has been linked to enhanced efficacy of certain chemotherapeutic agents and radiotherapy, particularly in tumors with defective DNA repair mechanisms. This suggests potential applications in cancer therapy, where PARP inhibitors can sensitize cancer cells to treatment .
2. Cell Cycle Modulation
Studies have shown that compounds with similar structures can function as cell cycle inhibitors. Specifically, they may interfere with CDK4-mediated pathways, which are crucial for cell proliferation and survival in various cancers . This mechanism positions the compound as a candidate for further investigation in cancer treatment protocols.
3. Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation. By modulating inflammatory pathways, it may reduce tissue injury and promote recovery in conditions such as stroke or myocardial infarction .
Table 1: Summary of Biological Activities
Case Study: Cancer Treatment
A study involving a derivative of this compound demonstrated significant tumor regression in preclinical models when combined with standard chemotherapy. The mechanism was attributed to the dual action of PARP inhibition and cell cycle arrest, leading to increased apoptosis in cancer cells .
Q & A
Q. What are the key considerations in designing a synthetic route for (2-Chloropyridin-3-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone?
The synthesis of this compound typically involves multi-step reactions, starting with the preparation of individual heterocyclic components (e.g., 2-chloropyridine-3-carboxylic acid and 4-pyrazin-2-ylpiperazine) followed by coupling via amide or methanone linkages. Key considerations include:
- Reaction Solvents : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane are preferred for coupling reactions due to their ability to stabilize intermediates .
- Catalysts : Base catalysts (e.g., triethylamine) may be required to deprotonate reactive sites during coupling .
- Purification : Column chromatography or recrystallization is critical to isolate the final product, given the propensity for by-products in multi-step syntheses .
Q. Example Reaction Conditions Table :
| Step | Reactants | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 2-Chloropyridine-3-carboxylic acid + Thionyl chloride | DCM | Reflux | 85 | |
| 2 | Intermediate + 4-Pyrazin-2-ylpiperazine | DMF | 80°C | 72 |
Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?
- NMR Spectroscopy : H and C NMR are essential for confirming the connectivity of the pyridinyl, pyrazinyl, and piperazinyl moieties. Chemical shifts for aromatic protons typically appear between δ 7.5–9.0 ppm .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures, particularly for verifying stereochemistry and intermolecular interactions .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for purity assessment .
Advanced Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
Conflicting bioactivity data may arise from variations in:
- Assay Conditions : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration) can alter observed potency. Standardize protocols using reference compounds with known activity .
- Compound Purity : Impurities from incomplete purification (e.g., residual solvents) may skew results. Validate purity via HPLC (>95%) and elemental analysis .
- Structural Analogues : Compare activity with structurally similar compounds (e.g., pyrazine vs. pyridine derivatives) to identify pharmacophore requirements .
Q. Example Bioactivity Comparison Table :
| Compound | Target (IC) | Assay Model | Reference |
|---|---|---|---|
| This compound | Kinase X: 12 nM | HeLa cells | |
| (2-Chlorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | Kinase X: 45 nM | HEK293 cells |
Q. What strategies optimize reaction yields during the synthesis of this compound?
- Temperature Control : Exothermic reactions (e.g., acyl chloride formation) require slow addition of reagents at 0–5°C to prevent side reactions .
- pH Management : Neutralize acidic by-products (e.g., HCl) during coupling steps using aqueous sodium bicarbonate to avoid protonation of the piperazine nitrogen .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or coupling agents (e.g., HATU) to enhance reaction efficiency .
Q. How can computational modeling aid in predicting the reactivity of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the pyrazine ring may exhibit higher electron deficiency, favoring nucleophilic aromatic substitution .
- Molecular Dynamics (MD) : Simulate binding interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .
Q. What are the limitations of current crystallization protocols for this compound?
- Polymorphism : Multiple crystal forms may arise due to flexible piperazine and pyrazine moieties. Use solvent screening (e.g., ethanol vs. acetonitrile) to isolate the most stable polymorph .
- Twinned Crystals : High-resolution data (≤1.0 Å) and SHELXD software are recommended to resolve twinning artifacts during structure refinement .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in different solvent systems?
- Solvent Polarity : Test solubility in a gradient of solvents (e.g., hexane → DMSO) to identify optimal conditions. For instance, this compound may show poor solubility in non-polar solvents but moderate solubility in DMF .
- Co-solvents : Use mixtures like water:ethanol (1:1) to enhance solubility for biological assays .
Q. What experimental controls are critical for validating enzymatic inhibition studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
